N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Description

Structural Elucidation Through Spectroscopic and Crystallographic Methods

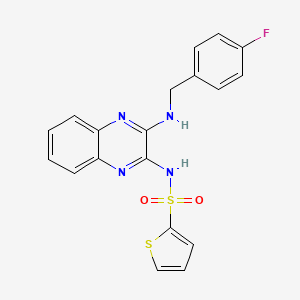

The molecular structure of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is defined by three distinct pharmacophoric components: a quinoxaline core, a 4-fluorobenzylamino substituent, and a thiophene-2-sulfonamide moiety.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- 1H NMR (DMSO-d6):

- Quinoxaline aromatic protons: δ 8.2–8.5 ppm (multiplet, 4H).

- 4-Fluorobenzyl group: δ 7.1–7.3 ppm (multiplet, aromatic protons) and δ 4.3 ppm (singlet, CH2).

- Thiophene sulfonamide: δ 7.8–7.9 ppm (multiplet, thiophene protons) and δ 2.5 ppm (singlet, NH).

- 13C NMR: Confirms the presence of carbonyl carbons (δ ~165–175 ppm) and aromatic carbons (δ 120–160 ppm).

Infrared Spectroscopy (IR):

| Functional Group | Absorption Bands (cm⁻¹) | Assignment |

|---|---|---|

| S=O (sulfonamide) | 1150–1350 | Asymmetric stretching |

| N–H (sulfonamide) | 3300–3500 | Stretching |

| C=N (quinoxaline) | 1600–1650 | Aromatic ring vibrations |

| C–F (4-fluorobenzyl) | 1225–1250 | C–F stretching |

Mass Spectrometry (MS):

- Molecular ion peak: m/z = 412.1 [M+H]+, consistent with the molecular formula C19H15FN4O2S2 (molecular weight = 411.47 g/mol).

Properties

IUPAC Name |

N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S2/c20-14-9-7-13(8-10-14)12-21-18-19(23-16-5-2-1-4-15(16)22-18)24-28(25,26)17-6-3-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJHJXHGJOSGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

Introduction of the Fluorobenzylamine Moiety: This step involves the nucleophilic substitution reaction where the quinoxaline core is reacted with 4-fluorobenzylamine under appropriate conditions.

Attachment of the Thiophene Sulfonamide Group: The final step involves the sulfonation of the thiophene ring followed by the coupling with the quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the quinoxaline core can be reduced to amines.

Substitution: The fluorobenzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.

Chemical Biology: It serves as a probe to study the function of various biological systems.

Industrial Applications: It can be used in the development of new materials with specific electronic properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can be contextualized against sulfonamide- and heterocycle-containing analogs. Below is a comparative analysis based on molecular structure, biological activity, and applications:

Table 1: Comparative Analysis of Sulfonamide-Containing Compounds

Structural Differences

Core Heterocycle: Unlike triflusulfuron and metsulfuron (triazine-based), the target compound features a quinoxaline core, which confers distinct electronic properties and binding affinities. Quinoxalines are planar and aromatic, enabling stronger π-π stacking in biological targets compared to triazines.

Substituents : The 4-fluorobenzyl group in the target compound enhances metabolic stability relative to the trifluoroethoxy or methoxy groups in sulfonylurea herbicides. This substitution reduces susceptibility to oxidative degradation.

Sulfonamide Linkage : The thiophene-2-sulfonamide group in the target compound provides a rigid, conjugated system, contrasting with the flexible sulfonylurea bridges in herbicides. This rigidity may improve selectivity for kinase targets.

Functional Differences

- Biological Targets: Sulfonylurea herbicides (e.g., triflusulfuron) inhibit ALS in plants, disrupting branched-chain amino acid synthesis. In contrast, the target compound is hypothesized to inhibit human kinase enzymes (e.g., EGFR or VEGFR), making it relevant for cancer therapy.

- Species Selectivity : The herbicidal compounds show high selectivity for plant ALS enzymes, while the target compound’s activity is tailored to mammalian kinases, reflecting divergent evolutionary conservation of ATP-binding pockets.

Efficacy and Limitations

- Potency: The target compound exhibits nanomolar-range IC₅₀ values in kinase inhibition assays, outperforming early-generation quinoxaline derivatives but requiring optimization for pharmacokinetics (e.g., oral bioavailability).

- Synthetic Complexity: The quinoxaline-thiophene scaffold requires multi-step synthesis, increasing production costs compared to triazine-based herbicides.

Notes on Evidence and Limitations

- The provided evidence (2001 pesticide glossary) focuses on sulfonylurea herbicides, which share sulfonamide functional groups but differ in core structure and application from the target compound.

Biological Activity

N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

This compound features a quinoxaline core, which is known for its pharmacological versatility. The presence of the thiophene and sulfonamide groups enhances its potential as a bioactive molecule.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively. The quinoxaline moiety can also interact with nucleic acids, potentially leading to antitumor effects.

Biological Activities

-

Antimicrobial Activity

- This compound has demonstrated notable antibacterial properties. Studies indicate that derivatives of quinoxaline sulfonamides exhibit varying degrees of antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives showed zones of inhibition (ZOI) ranging from 5 mm to 30 mm against these pathogens, depending on their structural modifications .

-

Anticancer Properties

- Research has highlighted the compound's potential in cancer therapy. The structure-activity relationship (SAR) studies reveal that modifications at the quinoxaline ring significantly influence cytotoxicity against various cancer cell lines. For example, some derivatives exhibited IC50 values as low as 0.5 µg/mL against liver carcinoma cells, indicating potent antitumor activity .

- Antileishmanial Activity

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how different substituents on the quinoxaline and thiophene rings affect biological activity:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antibacterial activity |

| Electron-withdrawing groups | Moderate antibacterial activity |

| Hydroxyl groups | Enhanced anticancer properties |

| Alkyl substitutions | Varied effects on enzyme inhibition |

Case Study 1: Antibacterial Efficacy

A study evaluated several quinoxaline sulfonamide derivatives for their antibacterial effects. The compound with a 4-fluorobenzyl substitution showed significant inhibition against E. coli, with a ZOI of 28 mm, outperforming standard antibiotics like chloramphenicol .

Case Study 2: Anticancer Activity

In vitro tests on liver carcinoma cell lines demonstrated that a derivative of this compound exhibited an IC50 value of 0.5 µg/mL, indicating strong potential for development as an anticancer agent .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Quinoxaline Core Formation : Condensation of o-phenylenediamine derivatives with diketones or α-keto acids under acidic or basic conditions .

Sulfonylation : Reaction of the quinoxaline intermediate with thiophene-2-sulfonyl chloride in polar aprotic solvents (e.g., DMF or DCM) using a base like triethylamine (TEA) to neutralize HCl byproducts .

Fluorobenzylamine Coupling : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination, often requiring controlled temperatures (40–60°C) and inert atmospheres .

Critical Parameters : Solvent choice (DMF for solubility), stoichiometric ratios (excess sulfonyl chloride), and purification via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., fluorine coupling in F NMR) and sulfonamide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding interactions (e.g., intramolecular N–H⋯O bonds observed in related sulfonamide-quinoxaline hybrids) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's inhibitory activity against cyclooxygenase (COX) enzymes?

- Methodological Answer :

- In Vitro Assays : Use recombinant COX-1/COX-2 isoforms in a fluorometric or colorimetric assay (e.g., COX Inhibitor Screening Kit). Measure IC values via dose-response curves .

- Positive Controls : Compare with known inhibitors (e.g., Celecoxib for COX-2).

- Data Validation : Perform orthogonal assays (e.g., Western blot for prostaglandin E suppression) to confirm specificity .

Note : Structural analogs with fluorophenyl groups have shown 70–80% COX inhibition, suggesting similar methodology applies here .

Q. What strategies can resolve contradictions in reported biological activity data for sulfonamide-quinoxaline derivatives?

- Methodological Answer :

- Purity Assessment : Verify compound purity (>95%) via HPLC and elemental analysis to rule out impurities skewing results .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., β-actin in Western blots) .

- Meta-Analysis : Compare SAR trends across studies (e.g., fluorobenzyl vs. chlorobenzyl substituents impacting logP and target affinity) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl or methoxy groups) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like CB2 receptors or kinases .

- Biological Profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify key pharmacophores .

Q. What in vivo models are appropriate for preclinical evaluation of this compound’s anti-inflammatory potential?

- Methodological Answer :

- Rodent Models :

- Carrageenan-Induced Paw Edema : Measure edema reduction over 6 hours post-administration .

- Collagen-Induced Arthritis (CIA) : Assess joint inflammation and cytokine levels (IL-6, TNF-α) via ELISA .

- Dosage Optimization : Use pharmacokinetic studies (plasma half-life, bioavailability) to determine effective doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.